REACTION_CXSMILES
|
CN1C2C=CC=CC=2NC2N=CC=CC=2C1=O.[CH3:18][N:19]1[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=2[N:23]([CH2:30][CH2:31][O:32]C2CCCCO2)[C:22]2[N:39]=[CH:40][CH:41]=[CH:42][C:21]=2[C:20]1=[O:43].ClCCOC1CCCCO1>>[OH:32][CH2:31][CH2:30][N:23]1[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[N:19]([CH3:18])[C:20](=[O:43])[C:21]2[CH:42]=[CH:41][CH:40]=[N:39][C:22]1=2
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Name
|
|
Quantity
|
22.52 g
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Type
|
reactant
|
Smiles
|
CN1C(C2=C(NC3=C1C=CC=C3)N=CC=C2)=O
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Name
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6,11-dihydro-6-methyl-11-[2-[(2-tetrahydropyranyl)oxy]ethyl]-5H-pyrido-[2,3-b][1,5]benzodiazepin-5-one
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CN1C(C2=C(N(C3=C1C=CC=C3)CCOC3OCCCC3)N=CC=C2)=O
|
Name
|
|
Quantity
|
21.8 g
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Type
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reactant
|
Smiles
|
ClCCOC1OCCCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
|
Smiles
|
OCCN1C2=C(C(N(C3=C1C=CC=C3)C)=O)C=CC=N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |